Although not specifically mentioned, the structural similarity of 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride to known beta-blockers suggests it may act as a competitive antagonist of beta-adrenergic receptors. This means it could bind to these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibition can lead to a decrease in heart rate, contractility, and blood pressure. [, ]
Applications
Cardiovascular Research: It could serve as a tool to investigate the role of beta-adrenergic receptors in various cardiovascular conditions like arrhythmias [, ], hypertension [], and myocardial infarction.
Pharmacological Studies: It could be used as a reference compound for developing new beta-blockers with improved selectivity and pharmacokinetic properties. []
Related Compounds
Compound Description: Propranolol (1-isopropylamino-3-(1-naphthyloxy)-2-propanolol) is a widely studied non-selective beta-adrenergic receptor blocking agent. It is frequently used as a reference compound in pharmacological studies investigating the effects of new beta-blockers on cardiovascular parameters like blood pressure, heart rate, and cardiac output. []
Relevance: Both propranolol and 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride share a common structural motif: a propanol chain with an aryloxy group at the 3-position and a substituted amino group at the 1-position. This shared scaffold suggests they might exhibit similar pharmacological profiles, particularly as beta-blockers. Numerous studies in the provided literature use propranolol as a comparative standard for evaluating the efficacy and selectivity of novel beta-blockers, including compounds structurally similar to 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride. [, , , ]
Relevance: Kö 1400-Cl and 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride share a very similar structure, both featuring a tert-butylamino group at the 1-position of the propanol chain. They differ in the substituent at the 3-position of the phenoxy group, with Kö 1400-Cl having a 2-propinyloxy group while the target compound has a 2,4-dichlorophenoxy group. This close structural resemblance suggests potential similarities in their pharmacological effects and their interactions with adrenergic receptors. [, ]
Compound Description: D-32 is a beta-blocking agent studied for its hypotensive action. In contrast to its minimal effects in normotensive subjects, D-32 exhibits a significant blood pressure-lowering effect in renal hypertensive dogs, primarily attributed to its metabolite p-OH D-32. This highlights the importance of metabolic considerations when evaluating the pharmacological effects of D-32 and related compounds. [, ]
Relevance: D-32, similar to 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride, possesses a tert-butylamino group at the 1-position of the propanol chain. The distinction lies in the substituents on the phenoxy group: D-32 has two methyl groups at the 2' and 3' positions, while the target compound has chlorine atoms at the 2 and 4 positions. This structural analogy suggests potential for overlapping pharmacological activities, particularly concerning their interaction with beta-adrenergic receptors and their impact on blood pressure regulation. [, ]
Compound Description: Tertatolol is classified as a noncardioselective beta-adrenoceptor antagonist lacking partial agonist activity. Research suggests that while it shares the heart-rate reducing effects of other beta-blockers like propranolol, it demonstrates a distinct profile in its effects on regional blood flow. Notably, tertatolol doesn't significantly affect renal and cerebral blood flow, a characteristic that differentiates it from propranolol. []
Relevance: Although structurally distinct from 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride, tertatolol shares the characteristic tert-butylamino group at the 1-position of the propanol chain, a common feature among many beta-blockers. This structural similarity, despite differences in the aryloxy group, points to their shared classification as beta-blockers and their potential to impact cardiovascular parameters. Comparing their pharmacological profiles could offer insights into their selectivity and potential clinical applications. []
Compound Description: Y-6124 is a beta-blocker demonstrating efficacy in inhibiting experimentally-induced arrhythmias in dogs. Its potency in mitigating these arrhythmias is reported to be comparable to that of propranolol. The research highlights Y-6124's potential as a therapeutic agent for managing cardiac arrhythmias. [, , , , , ]
Relevance: Y-6124 shares a significant structural similarity with 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride. Both compounds feature the characteristic tert-butylamino group at the 1-position of the propanol chain and an aryloxy group at the 3-position. The key distinction lies in the substituent on the phenoxy group: Y-6124 possesses a tetrahydrofurfuryloxy group, while the target compound has a 2,4-dichlorophenoxy group. This close structural relationship suggests potential similarities in their pharmacological profiles, particularly concerning their beta-blocking activity and potential antiarrhythmic effects. [, , , , , ]
Compound Description: GYKI-41099 is a new beta-adrenergic blocking drug investigated for its effects on hyperkinetic circulation and mild hypertension. Studies indicate its potency as a beta-blocker is about three times that of propranolol. GYKI-41099 demonstrates efficacy in reducing heart rate and improving cardiac index in patients with hyperkinetic circulation and shows promise as an antihypertensive agent in those with mild hypertension. []
Relevance: GYKI-41099 shares a striking structural resemblance to 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride. Both have a tert-butylamino group at the 1-position of the propanol chain and a dichlorophenoxy group at the 3-position. The only difference lies in the position of the chlorine atoms on the phenoxy group: GYKI-41099 has them at the 2 and 5 positions, while the target compound has them at the 2 and 4 positions. This extremely close structural similarity strongly suggests potential for very similar pharmacological properties, including their beta-blocking activity and potential therapeutic applications in cardiovascular conditions. []
Compound Description: Ko 1366-Cl is a compound investigated for its potential teratogenic effects in rats. While its pharmacological profile is not extensively discussed in the provided literature, its inclusion suggests an interest in understanding the structure-activity relationship within this class of compounds, especially concerning potential adverse effects. []
Relevance: Ko 1366-Cl shares a considerable structural similarity with 1-(tert-butylamino)-3-(2,4-dichlorophenoxy)-2-propanol hydrochloride. Both possess the tert-butylamino group at the 1-position of the propanol chain and a substituted phenoxy group at the 3-position. The difference lies in the substituents on the phenoxy group: Ko 1366-Cl has a nitrile group at the 2-position, while the target compound has chlorine atoms at the 2 and 4 positions. This structural analogy, despite the difference in substituents, suggests they might belong to a similar chemical series and prompts further investigation into potential shared or contrasting biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.